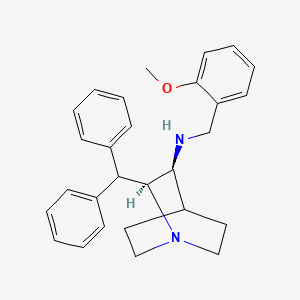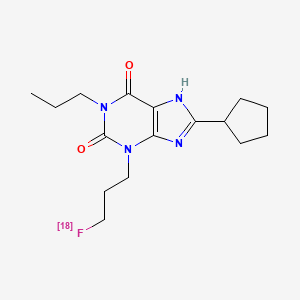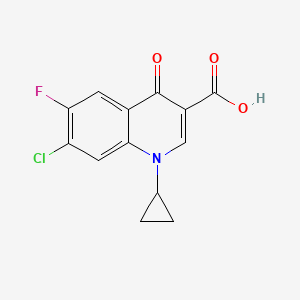
CS 2100
描述
科学研究应用
CS 2100 具有广泛的科学研究应用,包括:
化学: 用作研究 S1P1 受体激动剂及其相互作用的模型化合物。
生物学: 研究其在调节免疫反应中的作用及其在自身免疫性疾病中的潜在治疗作用。
医学: 探索其免疫抑制特性,尤其是在治疗类风湿性关节炎和多发性硬化症等疾病中的应用。
作用机制
CS 2100 通过选择性结合 S1P1 受体发挥作用,S1P1 受体是一种参与调节免疫细胞迁移的 G 蛋白偶联受体。结合后,this compound 激活受体,导致下游信号通路调节免疫反应。 这种机制在减少炎症和抑制自身免疫反应中特别有用 .
准备方法
合成路线和反应条件
反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO),并需要仔细控制温度和 pH 值,以确保高产率和纯度 .
工业生产方法
CS 2100 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统,以确保质量一致性和高通量。 该化合物通常以固体形式生产,并储存在低温下以保持稳定性 .
化学反应分析
反应类型
CS 2100 会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化,形成相应的氧化物。
还原: 可以进行还原反应来改变分子上的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂。 反应通常在受控温度下,在有机溶剂中进行 .
主要产物
相似化合物的比较
类似化合物
芬戈莫德: 另一种用于治疗多发性硬化的 S1P1 激动剂。
西庞莫德: 一种选择性 S1P1 和 S1P5 激动剂,在神经炎症疾病中应用。
CS 2100 的独特性
This compound 的独特性在于其对 S1P1 的选择性高于 S1P3,这降低了与非选择性 S1P 受体激动剂相关的潜在副作用。 其口服生物利用度和有效的免疫抑制作用使其成为进一步研究和治疗开发的有希望的候选药物 .
属性
IUPAC Name |
1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJASHDNJMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
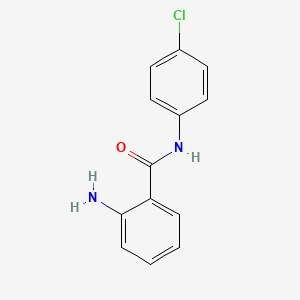
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
![2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B1669567.png)
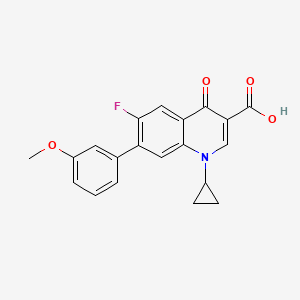
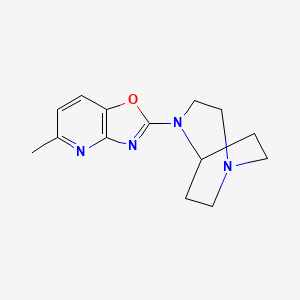

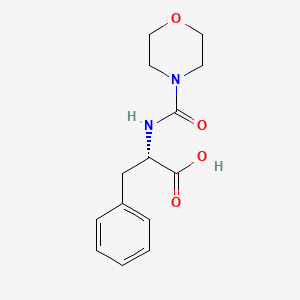
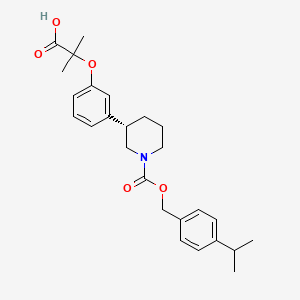
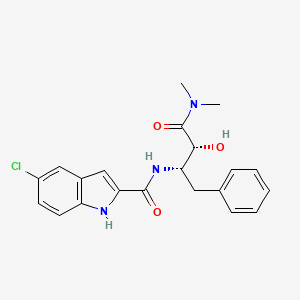
![1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-](/img/structure/B1669577.png)
